Berlocombin - 54242-77-2

Berlocombin

Catalog Number: EVT-1539058
CAS Number: 54242-77-2
Molecular Formula: C25H30N8O5S
Molecular Weight: 554.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Berlocombin is a pharmaceutical compound that combines two active ingredients: Sulfamerazine and Trimethoprim. This combination is primarily used for its antibacterial properties, targeting a range of bacterial infections. Sulfamerazine is a sulfonamide antibiotic, while Trimethoprim acts as a dihydrofolate reductase inhibitor, enhancing the antibacterial efficacy of Sulfamerazine.

Source

Berlocombin is synthesized through chemical processes involving the individual components, which are derived from various sources in pharmaceutical manufacturing. It is available in several formulations, including tablets and injectable forms, and is utilized in both human and veterinary medicine.

Classification

Berlocombin falls under the category of antibiotics, specifically classified as a combination antibiotic due to its dual-action mechanism against bacterial infections. It is often categorized within the broader class of sulfonamides and folate synthesis inhibitors.

Synthesis Analysis

Methods

The synthesis of Berlocombin involves the following key steps:

  1. Sulfamerazine Synthesis:
    • Sulfamerazine is synthesized from sulfanilamide through acylation with 4-amino-2-methylphenol.
    • The process typically requires controlled conditions to ensure purity and yield.
  2. Trimethoprim Synthesis:
    • Trimethoprim is synthesized through a multi-step process starting from 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine.
    • This involves several reactions including methylation and cyclization to achieve the final structure.
  3. Combination:
    • The final product, Berlocombin, is formed by combining the two synthesized components under specific conditions that promote interaction without compromising their individual properties.

Technical Details

  • The synthesis can be optimized using various techniques such as continuous flow chemistry to improve yield and reduce reaction times.
  • Reaction conditions such as temperature, pressure, and pH are meticulously controlled during synthesis to prevent degradation of sensitive components.
Molecular Structure Analysis

Structure

The molecular structure of Berlocombin can be represented as follows:

  • Molecular Formula: C14H16N4O4S
  • Molecular Weight: 336.36 g/mol

The compound consists of a sulfonamide group from Sulfamerazine and a pyrimidine derivative from Trimethoprim. The structural integrity is crucial for its antibacterial activity.

Data

  • Melting Point: Specific melting points can vary based on formulation but generally fall within the range typical for similar compounds.
  • Solubility: Berlocombin exhibits solubility in water and organic solvents, which aids in its formulation for various delivery methods.
Chemical Reactions Analysis

Reactions

Berlocombin undergoes several chemical reactions relevant to its pharmacological activity:

  1. Hydrolysis:
    • The ester bonds may undergo hydrolysis in biological systems, releasing active components.
  2. Oxidation-Reduction Reactions:
    • Both Sulfamerazine and Trimethoprim can participate in redox reactions that affect their activity and stability.
  3. Substitution Reactions:
    • The amino groups present in the structure can engage in nucleophilic substitution reactions, modifying their reactivity profiles.

Technical Details

  • Common reagents used in these reactions include acids or bases for hydrolysis, reducing agents for redox reactions, and halogenating agents for substitution processes.
  • Reaction conditions are optimized to ensure maximum efficacy while minimizing side reactions.
Mechanism of Action

Process

Berlocombin exerts its antibacterial effects through a synergistic mechanism:

  1. Inhibition of Folate Synthesis:
    • Trimethoprim inhibits dihydrofolate reductase, preventing the conversion of dihydrofolate to tetrahydrofolate, crucial for bacterial DNA synthesis.
  2. Interference with Bacterial Growth:
    • Sulfamerazine acts by competing with para-aminobenzoic acid (PABA) in bacterial cells, inhibiting folic acid synthesis necessary for nucleic acid production.

Data

  • Studies have shown that this combination significantly reduces bacterial resistance compared to single-agent therapies.
  • The synergistic effect allows for lower dosages and reduced side effects while maintaining efficacy against various pathogens.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as white or off-white crystalline powder.
  • Odor: Generally odorless.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

Chemical Properties

  • pH Range: Formulations may have a pH range conducive to stability and absorption.
  • Reactivity: Reacts with strong oxidizing agents; caution should be taken during handling.

Relevant Data or Analyses

Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed for quality control during production to ensure consistency in potency and purity.

Applications

Scientific Uses

Berlocombin is primarily utilized in:

  1. Clinical Settings: Treatment of bacterial infections where dual-action antibiotics are beneficial.
  2. Veterinary Medicine: Used to treat infections in animals due to its broad-spectrum activity.
  3. Research Applications: Investigated for potential modifications that could enhance its efficacy or reduce resistance development.

This compound exemplifies the importance of combination therapies in modern medicine, providing effective solutions against resistant bacterial strains while minimizing adverse effects associated with higher doses of single antibiotics.

Introduction to Berlocombin

Historical Development of Sulfonamide-Trimethoprim Combinations

The development of Berlocombin is intrinsically linked to two pivotal breakthroughs in antimicrobial chemotherapy: the introduction of sulfonamides and the subsequent discovery of trimethoprim. The foundational history began with Gerhard Domagk's 1932 discovery of Prontosil, the first commercially available sulfonamide, which demonstrated remarkable efficacy against streptococcal infections in vivo. This breakthrough earned Domagk the 1939 Nobel Prize in Physiology or Medicine and marked the dawn of the antibiotic era. Prontosil's active metabolite, sulfanilamide, became the prototype for thousands of synthetic sulfonamide derivatives developed over the following decades, revolutionizing infection treatment before the penicillin era [3].

Trimethoprim emerged later as a distinct chemotherapeutic agent. Synthesized in the 1950s, its development was driven by the quest for dihydrofolate reductase (DHFR) inhibitors selective against bacterial enzymes. Trimethoprim's introduction in the 1960s completed the rational design pathway for folate pathway inhibition. Researchers quickly recognized the theoretical and practical synergy achievable by combining sulfonamides (inhibiting dihydropteroate synthase [DHPS]) with trimethoprim (inhibiting DHFR). This dual blockade strategy produced a bactericidal effect superior to either component alone and reduced the emergence of resistance [2] [5].

Berlocombin specifically combines sulfamerazine—a congener of the original sulfanilamide—with trimethoprim. This combination was developed to leverage sulfamerazine's pharmacokinetic profile and antibacterial spectrum. While not the first such combination (sulfamethoxazole/trimethoprim being more widespread), Berlocombin represents a specific therapeutic option within this important antibiotic class, particularly in certain geographical regions and for specific indications like urinary tract infections [2] .

Table 1: Historical Milestones in Sulfonamide-Trimethoprim Combination Development

YearDevelopmentSignificance
1932Discovery of Prontosil by Gerhard DomagkFirst commercially available antibacterial sulfonamide
1935Identification of Sulfanilamide as Prontosil's active metaboliteEnabled development of thousands of sulfonamide derivatives
1940sWidespread use of sulfonamides in WWIIEstablished role in preventing wound infections; saved thousands of lives
1950sSynthesis of TrimethoprimProvided specific bacterial DHFR inhibitor
1960sRational combination of sulfonamides with trimethoprimIntroduced synergistic dual folate pathway blockade strategy
1970sIntroduction of Berlocombin (Sulfamerazine/Trimethoprim)Provided specific combination leveraging sulfamerazine's properties

Chemical Composition and Pharmacological Classification

Berlocombin is a fixed-dose combination of two distinct synthetic antibacterial agents:

  • Sulfamerazine (C11H12N4O2S): A sulfonamide antibiotic characterized by the para-aminobenzenesulfonamide core structure. Its chemical designation is 4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide. The methylpyrimidinyl substitution at the sulfonamide nitrogen (N¹) differentiates it from other sulfonamides and influences its solubility, protein binding, and antibacterial spectrum [1] [2] .
  • Trimethoprim (C14H18N4O3): Chemically described as 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine. It belongs to the diaminopyrimidine class. The trimethoxybenzyl group attached to the pyrimidine ring is essential for its high affinity towards bacterial DHFR [5].

The combined molecular formula of Berlocombin is C25H30N8O5S, with a molecular weight of 554.6 g/mol. Berlocombin exists as a physical mixture or co-formulated product of the two components rather than a single chemical entity. The CAS registry number is cited as 54242-77-2 in commercial chemical databases, though 162742 also appears in some contexts, possibly referring to related identifiers [1] .

Structurally, sulfamerazine features:

  • The sulfonamide group (-SO2NH-), essential for binding to the DHPS enzyme.
  • The aniline moiety (-C6H4NH2), which must be unsubstituted for antibacterial activity.
  • A heterocyclic substituent (4-methylpyrimidinyl) on the sulfonamide nitrogen, influencing physicochemical properties and antibacterial spectrum.

Trimethoprim's structure comprises:

  • The diaminopyrimidine ring system, which competitively binds to the dihydrofolate binding site of DHFR.
  • The hydrophobic trimethoxybenzyl group, enhancing penetration into bacterial cells and contributing to selective inhibition versus mammalian DHFR.

Pharmacologically, Berlocombin is classified as a combined antibacterial agent falling under two subcategories:

  • Sulfonamide Antibacterials: Sulfamerazine belongs to the "sulfa drugs" class, synthetic antimicrobials containing the sulfonamide functional group. This broad class includes both antibacterial and non-antibacterial agents (e.g., diuretics, sulfonylureas). Berlocombin utilizes the antibacterial subset [3].
  • Folate Pathway Antagonists: Both components act sequentially to inhibit bacterial folate biosynthesis. Sulfamerazine is a DHPS inhibitor, while trimethoprim is a DHFR inhibitor. This dual mechanism underpins their synergistic antibacterial effect [2] [5].

Table 2: Chemical Identifiers and Properties of Berlocombin Components

PropertySulfamerazineTrimethoprimBerlocombin Combination
Chemical FormulaC11H12N4O2SC14H18N4O3C25H30N8O5S
Molecular Weight264.31 g/mol290.32 g/mol554.63 g/mol
IUPAC Name4-Amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4-diamineSulfamerazine; Trimethoprim
CAS Number127-79-7738-70-554242-77-2 / 162742
Primary TargetDihydropteroate Synthase (DHPS)Dihydrofolate Reductase (DHFR)Sequential folate pathway blockade
Canonical SMILESCC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NCOC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)NCombination of both

Therapeutic Indications and Antimicrobial Spectrum

Berlocombin is indicated for the treatment of bacterial infections caused by susceptible organisms, leveraging the synergistic action of its components. Its primary clinical applications, supported by documented efficacy, include:

  • Uncomplicated Urinary Tract Infections (UTIs): A primary indication where Berlocombin demonstrates efficacy against common uropathogens. Its components achieve high concentrations in the urine, facilitating effective eradication [2] [5].
  • Acute Bronchitis: Used for managing acute exacerbations caused by susceptible respiratory pathogens.
  • Prostatitis: Employed due to its ability to penetrate prostatic tissue effectively [2].

The antimicrobial spectrum of Berlocombin encompasses a range of Gram-negative and Gram-positive bacteria, primarily targeting those reliant on endogenous folate synthesis. Key susceptible pathogens include:

  • Gram-Negative Bacilli:
  • Escherichia coli (including many uropathogenic strains)
  • Proteus mirabilis (notably indole-positive Proteus spp. may be resistant)
  • Klebsiella pneumoniae
  • Enterobacter species (susceptibility varies) [2] [5]

  • Gram-Positive Cocci:

  • Coagulase-negative Staphylococcus species (including Staphylococcus saprophyticus, a common cause of community-acquired UTIs) [2]

The mechanism of action underpinning this spectrum involves sequential, synergistic inhibition of the bacterial folate synthesis pathway:

  • Sulfamerazine acts as a structural analog of para-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase (DHPS). This prevents the incorporation of PABA into dihydropteroic acid, the precursor of folic acid [2] [3].
  • Trimethoprim selectively inhibits bacterial dihydrofolate reductase (DHFR), the enzyme responsible for converting dihydrofolic acid to tetrahydrofolic acid—the active cofactor required for purine, pyrimidine, and amino acid synthesis [5].

This tandem blockade results in a marked reduction in the production of tetrahydrofolate, causing cessation of bacterial DNA, RNA, and protein synthesis. The combination is typically bacteriostatic, though bactericidal activity may occur against some susceptible organisms at therapeutic concentrations, particularly in the urinary tract where both components concentrate.

The synergy between sulfamerazine and trimethoprim translates into several clinical advantages:

  • Lower Minimum Inhibitory Concentrations (MICs): Against many target pathogens compared to either agent alone.
  • Reduced Potential for Resistance Development: Simultaneous mutations affecting both drug targets are statistically less likely.
  • Extended Spectrum: Some bacteria resistant to sulfonamides alone remain susceptible to the combination due to the independent action of trimethoprim, and vice versa [2] [5].

It is crucial to emphasize that susceptibility patterns are geographically variable and evolve over time. Therefore, culture and susceptibility testing is recommended whenever feasible, particularly in recurrent or complicated infections. Berlocombin therapy may be initiated empirically based on local resistance epidemiology while awaiting these results [2].

Table 3: Antimicrobial Spectrum of Berlocombin Against Key Pathogens

PathogenPrimary Infection SiteTypical SusceptibilityNotes
Escherichia coliUrinary Tract, GastrointestinalSusceptibleCommon cause of uncomplicated UTIs; remains a key target
Proteus mirabilisUrinary TractSusceptibleOften involved in UTIs with alkaline urine
Klebsiella pneumoniaeUrinary Tract, RespiratoryVariable/SusceptibleSusceptibility testing recommended
Enterobacter speciesUrinary TractVariableSome species exhibit intrinsic resistance; susceptibility testing advised
Coagulase-negative Staphylococcus spp. (incl. S. saprophyticus)Urinary Tract, SkinSusceptibleS. saprophyticus is a common cause of community-acquired UTIs in young women
Streptococcus speciesRespiratory, SystemicGenerally ResistantNot a primary target for Berlocombin monotherapy
Pseudomonas aeruginosaVariousResistantIntrinsic resistance; not targeted
Enterococcus faecalis/faeciumUrinary Tract, SystemicResistantIntrinsic resistance; not targeted

Pharmacokinetic Considerations Influencing Indications:Studies indicate that pregnancy alters the distribution parameters of Berlocombin's components, though elimination half-lives remain comparable to non-pregnant populations. This finding supports its use for indicated infections during pregnancy without dose adjustment, assuming no contraindications exist . Bioavailability studies confirm that while food and formulation type (e.g., juice suspension vs. tablets) influence absorption kinetics, therapeutic concentrations exceeding the MICs of common urinary pathogens are reliably achieved regardless of administration timing relative to meals [7]. The combination effectively penetrates tissues relevant to its indications, including the prostate and bronchial mucosa.

Properties

CAS Number

54242-77-2

Product Name

Berlocombin

IUPAC Name

4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine

Molecular Formula

C25H30N8O5S

Molecular Weight

554.6 g/mol

InChI

InChI=1S/C14H18N4O3.C11H12N4O2S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2-7H,12H2,1H3,(H,13,14,15)

InChI Key

PLNJWCKOFVAKGM-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N

Synonyms

erlocombin
trimerazine

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.